Dbd-ED
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Overview
Description
Mechanism of Action
Target of Action
Dbd-ED, also known as 4-N,N-Dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-benzofurazan, is a novel fluorescent labeling reagent . It is primarily used in liquid chromatography for the detection of carboxylic acids, including fatty acids and drugs containing carboxylic groups . Therefore, the primary targets of this compound are these carboxylic acid-containing compounds.
Mode of Action
This compound interacts with its targets (carboxylic acids) through a process known as derivatization. In this process, this compound reacts with the carboxylic acid group to form a fluorescent derivative . This derivative can then be detected using fluorescence spectroscopy, providing a sensitive and selective method for the analysis of carboxylic acid-containing compounds.
Result of Action
The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acid-containing compounds. These derivatives can be detected and quantified using fluorescence spectroscopy, providing a sensitive and selective method for the analysis of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-dimethylaminosulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It readily reacts with carboxyl groups to form stable amides.
Common Reagents and Conditions
Condensing Agents: Commonly used condensing agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions are amides, which are stable and can be easily detected using fluorescence-based methods .
Scientific Research Applications
4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
- 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole derivatives
Uniqueness
What sets 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole apart from similar compounds is its high specificity and stability when forming amides with carboxyl groups. This makes it particularly useful in applications requiring precise and reliable detection of carboxylic acids .
Properties
IUPAC Name |
7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3S/c1-15(2)19(16,17)8-4-3-7(12-6-5-11)9-10(8)14-18-13-9/h3-4,12H,5-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMBHRPODMXKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399604 |
Source
|
Record name | DBD-ED | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189373-41-9 |
Source
|
Record name | DBD-ED | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.